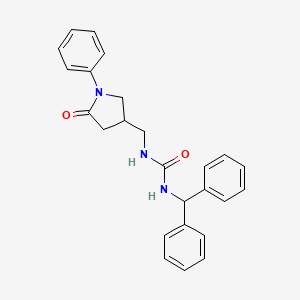![molecular formula C16H21FN4O B2461360 N-(Cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide CAS No. 2261178-36-1](/img/structure/B2461360.png)
N-(Cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as FC5 and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of FC5 involves its binding to serotonin and dopamine receptors. It acts as an antagonist at these receptors, which inhibits their activity. This leads to a decrease in the activity of the neurotransmitters serotonin and dopamine, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
FC5 has been shown to have significant effects on the biochemical and physiological processes in the brain. It has been shown to decrease the activity of the neurotransmitters serotonin and dopamine, which leads to a decrease in the symptoms of depression and anxiety. FC5 has also been shown to decrease the activity of the dopamine receptor, which leads to a decrease in the symptoms of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
FC5 has several advantages for use in lab experiments. It is a highly specific serotonin and dopamine receptor antagonist, which makes it a valuable tool for studying the role of these receptors in the brain. However, FC5 has some limitations for use in lab experiments. It has a short half-life, which makes it difficult to administer and study in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of FC5. One potential direction is the development of new analogs of FC5 that have improved pharmacological properties, such as longer half-lives and increased specificity for serotonin and dopamine receptors. Another potential direction is the study of the effects of FC5 on other neurotransmitter systems, such as the glutamate system, which is involved in the regulation of learning and memory. Finally, the study of the effects of FC5 on behavior and cognition in animal models could provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of FC5 involves the reaction of 4-(4-fluorophenyl)piperazine with N-methylpropanamide in the presence of cyanomethyl anion. This reaction yields FC5 as the final product. The synthesis method has been optimized to produce high yields of pure FC5.
Wissenschaftliche Forschungsanwendungen
FC5 has been extensively studied for its potential applications in pharmacology. It has been shown to have significant activity as a serotonin receptor antagonist, which makes it a potential candidate for the treatment of depression and anxiety disorders. FC5 has also been shown to have activity as a dopamine receptor antagonist, which makes it a potential candidate for the treatment of schizophrenia.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O/c1-13(16(22)19(2)8-7-18)20-9-11-21(12-10-20)15-5-3-14(17)4-6-15/h3-6,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPBLCSGILNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC#N)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

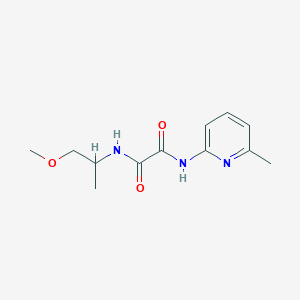
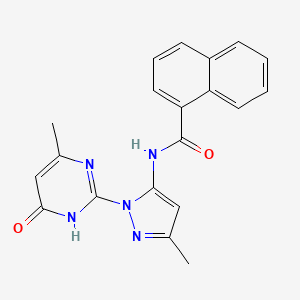
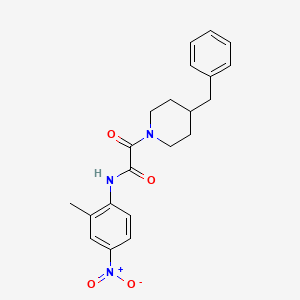

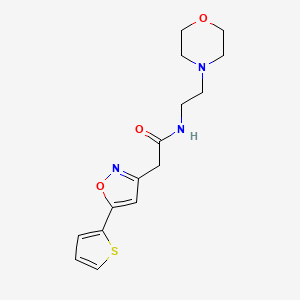

![N-[4-(3-{[(4-chloro-2-methylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2461290.png)
![1-(4-{2-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2461291.png)
![7-Bromo-6-(4-fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B2461294.png)
![1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2461295.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2461296.png)
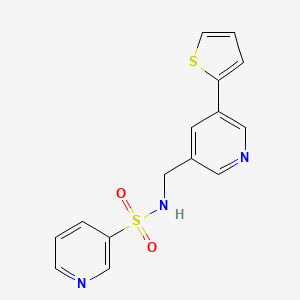
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2461299.png)
